3-Cyclohexyl-2-methyl-3-oxopropanenitrile
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Overview
Description
3-Cyclohexyl-2-methyl-3-oxopropanenitrile is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to a cyclohexyl ring and a methyl group. This compound is primarily used for research purposes in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile typically involves the reaction of cyclohexanone with a suitable nitrile source under controlled conditions. One common method is the reaction of cyclohexanone with acetonitrile in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-methyl-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon, Pd/C).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-2-methyl-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-3-oxopropanenitrile: Similar structure but lacks the methyl group.
Cyclohexanone oxime: Contains an oxime group instead of a nitrile group.
Cyclohexylacetonitrile: Similar nitrile group but different carbon skeleton.
Biological Activity
3-Cyclohexyl-2-methyl-3-oxopropanenitrile is a nitrile compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and cytotoxic properties, as well as its mechanism of action.
- Molecular Formula : C₁₁H₁₃N₁O
- Molecular Weight : 177.23 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, demonstrating significant inhibition at low concentrations.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These results suggest that this compound could be a candidate for developing new antimicrobial therapies.
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has shown cytotoxic effects in various cancer cell lines. A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that the compound induces apoptosis, which is crucial for cancer treatment.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 15.0 |
The IC50 values indicate that the compound is effective at relatively low concentrations, making it a promising candidate for further investigation in cancer therapy.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways essential for microbial growth and cancer cell proliferation. Preliminary studies suggest that it may inhibit key metabolic pathways in bacteria and induce oxidative stress in cancer cells, leading to increased apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial efficacy of this compound against clinically relevant strains. The findings indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.
- Cancer Cell Apoptosis Study : In vitro experiments demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in MCF-7 cells, leading to apoptosis through the activation of caspase pathways.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-cyclohexyl-2-methyl-3-oxopropanenitrile |
InChI |
InChI=1S/C10H15NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3 |
InChI Key |
SHSPWXJZTLZDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(=O)C1CCCCC1 |
Origin of Product |
United States |
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